[5-(3,4-Dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl](2-methylpiperidin-1-yl)methanone
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Overview
Description
1-[5-(3,4-DICHLOROPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-2-METHYLPIPERIDINE is a complex organic compound that belongs to the class of pyrazolopyrimidines
Preparation Methods
The synthesis of 1-[5-(3,4-DICHLOROPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-2-METHYLPIPERIDINE involves multiple steps, starting with the preparation of the pyrazolopyrimidine core. This is typically achieved through the cyclization of appropriate precursors under controlled conditions. The introduction of the dichlorophenyl and trifluoromethyl groups is carried out through electrophilic substitution reactions, using reagents such as chlorinating agents and trifluoromethylating agents. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
1-[5-(3,4-DICHLOROPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-2-METHYLPIPERIDINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the nature of the substituents and reaction conditions. Common reagents include halogenating agents and nucleophiles.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[5-(3,4-DICHLOROPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-2-METHYLPIPERIDINE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar compounds include other pyrazolopyrimidines with different substituents. For example:
1-(2,4-Dichlorophenyl)-5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazole: This compound shares the dichlorophenyl and trifluoromethyl groups but differs in the pyrazole core.
Trichlorophenol derivatives: These compounds contain multiple chlorine atoms and exhibit different chemical properties and applications.
The uniqueness of 1-[5-(3,4-DICHLOROPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-2-METHYLPIPERIDINE lies in its specific combination of substituents and the resulting chemical and biological properties.
Properties
Molecular Formula |
C20H21Cl2F3N4O |
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Molecular Weight |
461.3 g/mol |
IUPAC Name |
[5-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-(2-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C20H21Cl2F3N4O/c1-11-4-2-3-7-28(11)19(30)16-10-18-26-15(12-5-6-13(21)14(22)8-12)9-17(20(23,24)25)29(18)27-16/h5-6,8,10-11,15,17,26H,2-4,7,9H2,1H3 |
InChI Key |
PAHKVTMROASHBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C(=O)C2=NN3C(CC(NC3=C2)C4=CC(=C(C=C4)Cl)Cl)C(F)(F)F |
Origin of Product |
United States |
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